molecular formula C26H22N4O4 B6583766 3-(3,4-dimethylphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1251629-66-9

3-(3,4-dimethylphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6583766
CAS No.: 1251629-66-9
M. Wt: 454.5 g/mol
InChI Key: CZPCBSZPHQPVJB-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethylphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione features a tetrahydroquinazoline-dione core substituted with two distinct aromatic systems:

  • A 3,4-dimethylphenyl group at position 3, contributing steric bulk and moderate electron-donating effects.
  • A 1,2,4-oxadiazole ring at position 1, functionalized with a 4-methoxyphenyl group. The oxadiazole moiety enhances metabolic stability, while the methoxy group increases polarity and solubility in polar solvents.

The quinazoline-dione core contains two carbonyl groups, conferring rigidity and hydrogen-bonding capabilities, which may influence binding interactions in biological systems.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-16-8-11-19(14-17(16)2)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-34-23)18-9-12-20(33-3)13-10-18/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPCBSZPHQPVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Core Structure Electronic Properties
Target Compound Tetrahydroquinazoline-dione Highly polar due to carbonyl groups; rigid planar structure
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine () Triazole-oxadiazole hybrid Moderately polar; triazole allows π-π stacking, while oxadiazole enhances stability
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol () Triazole-thione Thione group introduces sulfur-based reactivity and moderate polarity

Key Differences :

  • Triazole-thione derivatives () exhibit sulfur-mediated interactions (e.g., metal chelation), absent in the target compound .

Substituent Effects

Substituent Group Target Compound Compound Impact on Properties
Aromatic Substituent 1 3,4-Dimethylphenyl 4-Methylphenyl Electron-donating; enhances lipophilicity
Aromatic Substituent 2 4-Methoxyphenyl 3-Trifluoromethylphenyl Methoxy (EDG) increases solubility; trifluoromethyl (EWG) enhances metabolic resistance

Functional Group Analysis :

  • The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to the trifluoromethyl group in , which reduces polarity but enhances electronegativity .

Physicochemical Properties and Solubility

Property Target Compound Compound Compound
Polarity High (carbonyls, methoxy) Moderate (CF3, oxadiazole) Moderate (thione, phenyl)
Inferred Solubility Polar solvents (DMSO, methanol) Less polar solvents (DCM, ethyl acetate) Moderate (DMF, acetone)
Thermal Stability High (rigid core) Moderate Moderate (flexible thione)

Rationale :

  • The target compound’s carbonyl groups and methoxy substituent align with the principle that "similar polarity enhances solubility" .
  • Triazole derivatives () exhibit lower polarity, favoring organic solvents .

Research Findings and Implications

Bioactivity Predictions

  • Quinazoline-dione cores are associated with anticancer and antimicrobial activities, differing from triazole-based compounds (), which often target pathogens via thiol interactions .

Stability and Reactivity

  • The 3,4-dimethylphenyl group may reduce oxidative metabolism compared to ’s trifluoromethylphenyl, which resists electrophilic attack .
  • Quinazoline-dione’s rigidity could improve shelf-life but complicate formulation due to low solubility in non-polar carriers .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinazoline-2,4-dione core via cyclocondensation of anthranilic acid derivatives with urea or carbodiimides.
  • Step 2: Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or coupling reactions.
  • Step 3: Functionalization with the 1,2,4-oxadiazole moiety using a [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl group.
    Key conditions include refluxing in polar aprotic solvents (e.g., DMF, DMSO) with bases (e.g., NaH, K₂CO₃) and catalysts. Reaction progress is monitored via TLC or HPLC .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Temperature control: Lower temperatures (~0–25°C) reduce side reactions during sensitive steps (e.g., oxadiazole ring formation).
  • Solvent selection: Use DMF for solubility of intermediates; switch to ethanol for recrystallization to enhance purity.
  • Catalysts: Palladium or copper catalysts (e.g., Pd/C, CuI) improve coupling efficiency in aryl group introductions.
  • Workup: Sequential column chromatography and recrystallization minimize impurities .

Basic: What characterization techniques confirm the compound’s structure?

Answer:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) verifies molecular connectivity and substituent positions.
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in quinazoline-dione).
  • X-ray crystallography (if crystals form) provides definitive structural elucidation .

Advanced: How are spectral contradictions resolved (e.g., overlapping NMR signals)?

Answer:

  • Deuteration experiments: Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra.
  • Variable-temperature NMR: Resolve dynamic effects causing signal broadening.
  • 2D techniques (HSQC, HMBC): Assign ambiguous peaks via through-space and through-bond correlations .

Basic: What biological targets are associated with this compound?

Answer:
Derivatives of similar quinazoline-oxadiazole hybrids target:

  • Enzymes: Tyrosine kinases, COX-2, or acetylcholinesterase.
  • Receptors: GABAₐ or serotonin receptors.
    Initial screening uses in vitro assays (e.g., enzyme inhibition, receptor binding) followed by cell-based viability tests (e.g., MTT assay) .

Advanced: How can discrepancies between in vitro and in vivo bioactivity data be addressed?

Answer:

  • Pharmacokinetic profiling: Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assay).
  • Prodrug strategies: Modify polar groups (e.g., esterify methoxy substituents) to enhance bioavailability.
  • Animal models: Use disease-specific transgenic mice to validate target engagement and dosing regimens .

Basic: What computational methods predict structure-activity relationships (SAR)?

Answer:

  • Molecular docking (AutoDock, Glide): Simulate ligand-receptor interactions to prioritize synthetic targets.
  • QSAR models: Use Hammett constants or DFT-derived electronic parameters (e.g., HOMO/LUMO) to correlate substituent effects with activity.
  • MD simulations: Evaluate binding stability over time (e.g., RMSD plots) .

Advanced: How can substituent modifications enhance selectivity for a target enzyme?

Answer:

  • Bioisosteric replacement: Swap the 4-methoxyphenyl group with a 3,4-dichlorophenyl moiety to exploit hydrophobic pockets.
  • Steric tuning: Introduce bulky groups (e.g., tert-butyl) at the quinazoline 3-position to block off-target binding.
  • Electron-withdrawing groups: Replace methoxy with nitro to modulate electron density and H-bonding .

Basic: How is compound stability assessed during storage?

Answer:

  • Forced degradation studies: Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.
  • Analytical monitoring: Use HPLC to track decomposition products (e.g., hydrolysis of oxadiazole ring).
  • Storage recommendations: Store as a lyophilized powder under argon at -20°C .

Advanced: What strategies mitigate poor solubility in aqueous assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH adjustment: Ionize the compound via protonation/deprotonation (e.g., add HCl/NaOH).
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance dispersibility .

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